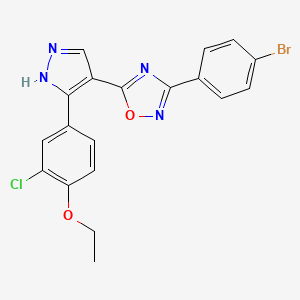
3-(4-bromophenyl)-5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its unique structure, which includes bromophenyl and chloro-ethoxyphenyl groups attached to a pyrazolyl-oxadiazole core. It has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or bromophenyl halide.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by cyclization of a suitable precursor, such as a hydrazide, in the presence of a dehydrating agent like phosphorus oxychloride.
Final Coupling: The final step involves coupling the pyrazole and oxadiazole intermediates under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl and chloro-ethoxyphenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea in polar solvents are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-(4-bromophenyl)-5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress or inflammation is a factor.
Industry: Utilized in the development of new polymers, dyes, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is not fully understood but is believed to involve several pathways:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways: Potential pathways include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(4-chlorophenyl)-5-(3-(3-bromo-
Propriétés
Formule moléculaire |
C19H14BrClN4O2 |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14BrClN4O2/c1-2-26-16-8-5-12(9-15(16)21)17-14(10-22-24-17)19-23-18(25-27-19)11-3-6-13(20)7-4-11/h3-10H,2H2,1H3,(H,22,24) |
Clé InChI |
YXQLXGQRGSRFAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)
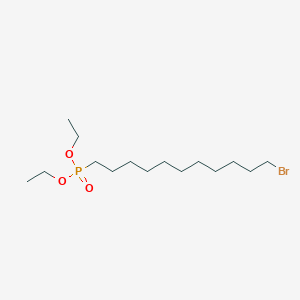

![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
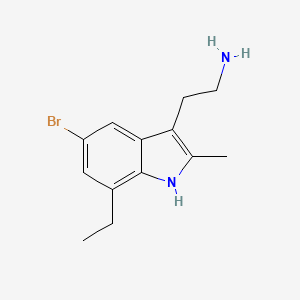
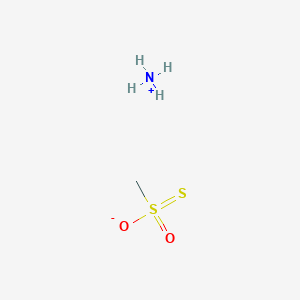
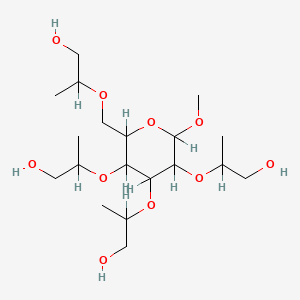
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)


